8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide
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Overview
Description
8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide is a complex organic compound characterized by its unique structure, which includes iodine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide typically involves multi-step organic reactions. The starting materials often include precursors containing iodine, sulfur, and nitrogen. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s reactivity allows it to form covalent bonds or coordinate with metal ions, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
- 11-Bromo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
Uniqueness
Compared to similar compounds, 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
11-iodo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-7-3-4-9-8(6-7)10-2-1-5-14(10,13)12-9/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXVOSQLXSOKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)I)N=S2(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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